6-Methoxy-3,4-dimethylpyridazine

Description

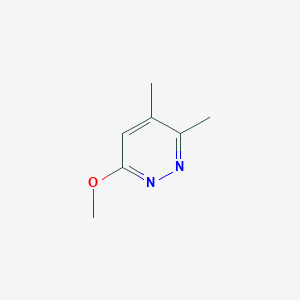

6-Methoxy-3,4-dimethylpyridazine is a pyridazine derivative characterized by a methoxy group at position 6 and methyl groups at positions 3 and 4. This compound is commercially available as a synthetic building block, with a molecular weight of 168.20 g/mol (calculated based on its formula C₇H₁₂N₂O). It is primarily utilized in organic synthesis and pharmaceutical research, as evidenced by its listing in specialized chemical catalogs .

Properties

CAS No. |

89943-10-2 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 |

IUPAC Name |

6-methoxy-3,4-dimethylpyridazine |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-8-6(5)2/h4H,1-3H3 |

InChI Key |

TYZYIEXULSGIHN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN=C1C)OC |

Canonical SMILES |

CC1=CC(=NN=C1C)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridazine Derivatives

Substituent Variations and Molecular Properties

Key structural analogs of 6-Methoxy-3,4-dimethylpyridazine include:

- 3-(3,4-Dimethylphenyl)-6-methoxy-Pyridazine (CAS 64262-83-5): Features a 3,4-dimethylphenyl substituent at position 3, increasing molecular weight to 214.26 g/mol. The bulky aromatic group may enhance π-π stacking interactions in medicinal chemistry applications .

- 6-(3,5-Dimethylphenyl)-3-methoxy-4-methylpyridazine (CAS 106982-40-5): Substituted with a 3,5-dimethylphenyl group at position 6, altering steric and electronic properties compared to the parent compound .

- 6-Methoxy-3(2H)-pyridazinone: Replaces the 3-methyl group with a ketone, introducing hydrogen-bonding capability and acidity, which could influence biological activity .

Comparative Data Table

Research and Application Contexts

- Pharmaceutical Potential: Derivatives like 6-Methoxy-3(2H)-pyridazinone are explored for bioactivity due to their hydrogen-bonding motifs, while 3-(3,4-dimethylphenyl)-6-methoxy-Pyridazine’s aromaticity may suit kinase inhibitor design .

- Material Science : The methyl and methoxy groups in this compound could stabilize metal-organic frameworks (MOFs) or catalysts, whereas phenyl-substituted analogs might serve as ligands .

- Pesticide Chemistry: Pyridazinones (e.g., diclomezine) are established in agrochemicals, but this compound’s role remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.